Thiobenzanilide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQKCADLPNLYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060908 | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-04-4 | |

| Record name | Thiobenzanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiobenzanilide chemical properties and IUPAC name

An In-depth Technical Guide to Thiobenzanilide: Chemical Properties, Synthesis, and Applications

Introduction

This compound, known by its IUPAC name N-phenylbenzenecarbothioamide, is an aromatic thioamide that has garnered significant interest in synthetic organic chemistry and medicinal chemistry.[1] As a structural analog of benzanilide where the carbonyl oxygen is replaced by sulfur, it possesses unique chemical properties and reactivity that make it a valuable building block for various heterocyclic compounds and a compelling scaffold in drug discovery.[2][3] This guide provides a comprehensive overview of its core chemical properties, synthesis methodologies, reactivity, and its emerging applications for researchers and drug development professionals.

Key Identifiers:

-

IUPAC Name: N-phenylbenzenecarbothioamide[1]

-

Synonyms: N-Phenylthiobenzamide, N-Thiobenzoylaniline, this compound[1]

-

CAS Number: 636-04-4[1]

-

Molecular Formula: C₁₃H₁₁NS[1]

-

Molecular Weight: 213.30 g/mol [1]

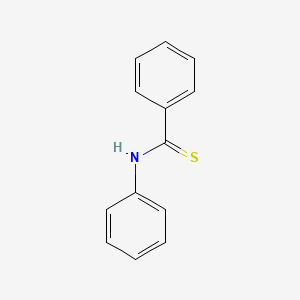

Caption: 2D Chemical Structure of this compound (N-phenylbenzenecarbothioamide).

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its properties are largely dictated by the thioamide functional group (-CSNH-), which imparts distinct characteristics compared to its amide counterpart. The C=S bond is longer and weaker than a C=O bond, and the thioamide group is a stronger hydrogen bond donor but a weaker acceptor.[4] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and acetone.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NS | [1][5] |

| Molecular Weight | 213.30 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Low in water; soluble in ethanol, acetone. | [1] |

| SMILES | C(NC1=CC=CC=C1)(=S)C2=CC=CC=C2 | [1] |

| InChI Key | BOQKCADLPNLYCZ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of thiobenzanilides can be achieved through several routes. The two most prominent methods are the thionation of the corresponding benzanilide and the Willgerodt-Kindler reaction.

Thionation of Benzanilide

A traditional and straightforward method involves the conversion of a benzanilide to its thio-analog using a thionating agent.[2][6] The most common reagents for this transformation are Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in a dry solvent like pyridine.[6]

Reaction: C₆H₅CONHC₆H₅ + P₂S₅ → C₆H₅CSNHC₆H₅

This method is effective but often requires stoichiometric amounts of the thionating agent, which can present challenges in purification.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler (WK) reaction is a powerful one-pot synthesis that produces thioamides from an aldehyde, an amine, and elemental sulfur.[2] While conventional WK reactions often require harsh conditions and give moderate yields, recent advancements have significantly improved its efficiency.[2][7] A highly effective modification involves the use of a catalytic amount of a base, such as sodium sulfide nonahydrate (Na₂S·9H₂O).[7][8]

Expertise & Experience: The addition of a base catalyst is a critical process optimization. The base facilitates the nucleophilic cleavage of the elemental sulfur ring (S₈), forming reactive polysulfide anions.[7][8] These anions are more effective nucleophiles than the amine itself, accelerating the reaction rate and leading to significantly higher yields (up to 91%) under milder conditions.[7] This catalytic approach avoids the need for microwave techniques or severe heating often associated with the classic WK reaction.[2][8]

Caption: Workflow for the base-catalyzed Willgerodt-Kindler synthesis of this compound.

Experimental Protocol: Catalytic Willgerodt-Kindler Synthesis

This protocol describes a self-validating system where the successful formation of the product in high yield confirms the efficacy of the catalytic approach.

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and elemental sulfur (1.5 mmol).

-

Solvent and Catalyst Addition: Add dimethylformamide (DMF) as the solvent (approx. 5 mL). Introduce a catalytic amount of sodium sulfide nonahydrate (Na₂S·9H₂O), typically 10-15 mol%.[8]

-

Reaction: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Characterization

The thioamide group is the center of this compound's reactivity. It can undergo various chemical transformations, with oxidation being a prominent example.

Oxidation

Oxidation of this compound typically targets the sulfur atom. Treatment with an oxidizing agent like Jones reagent (CrO₃ in acidified acetone) converts the thiocarbonyl group back to a carbonyl group, yielding the corresponding benzanilide.[6] This reaction is often used for structural confirmation and demonstrates the lability of the C=S bond under oxidative stress.[6][9]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is a key tool for its identification. Characteristic bands include N-H stretching vibrations in the region of 3450-3100 cm⁻¹.[6][10] The C=S stretching vibration, often referred to as the "thioamide band," is more complex and appears at lower wavenumbers than the C=O stretch of an amide, typically in the 1250-1020 cm⁻¹ region.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure, showing characteristic signals for the aromatic protons and carbons, as well as the N-H proton.[11]

-

UV-Visible Spectroscopy: Thioamides exhibit characteristic electronic transitions. A long-wavelength, low-intensity absorption is typically assigned to an n → π* transition, while a higher-intensity band corresponds to a π → π* transition.[12]

Applications in Drug Development

The thioamide moiety is a "privileged" scaffold in medicinal chemistry.[4] Its ability to act as a bioisosteric replacement for the more common amide bond allows for the fine-tuning of a drug candidate's properties, such as potency, membrane permeability, and metabolic stability.[13]

Caption: Key roles of the thioamide group in this compound derivatives for drug development.

-

Anticancer Agents: this compound derivatives have demonstrated significant cytotoxic potential. Studies have shown their efficacy against melanoma (A375) and hormone-dependent breast cancer (MCF-7) cell lines, making them promising scaffolds for the development of new anticancer agents.[14] In some cases, replacing an amide with a thioamide has been shown to increase the cytotoxic potential of a compound.[14]

-

Antimicrobial Activity: Substituted thiobenzanilides have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[6] This aligns with the known activity of other thioamide-containing drugs like ethionamide, which are activated within the mycobacteria.[4]

-

Spasmolytic Activity: Research has shown that replacing the amide oxygen with sulfur in benzanilide derivatives can lead to a dramatic increase in antispasmodic activity.[15][16] One this compound derivative showed a 325-fold increase in activity compared to its benzanilide parent compound, suggesting a multi-target interaction mode.[15]

-

Building Blocks: Aromatic thioamides like this compound are valuable intermediates for synthesizing biologically active five- and six-membered heterocycles, which are core structures in many pharmaceuticals.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles.[17] Avoid the formation of dust and aerosols.[17]

-

Hazard Statements: May be harmful if swallowed. Standard safe handling procedures should be followed to minimize exposure.[17]

-

First Aid: In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical help.[17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[18]

Conclusion

This compound is a versatile molecule with a rich chemical profile. Its synthesis has been refined through modern catalytic methods like the modified Willgerodt-Kindler reaction, making it readily accessible. The unique properties conferred by the thioamide group have established this compound and its derivatives as a highly promising platform for drug discovery, with demonstrated potential in oncology, infectious diseases, and beyond. For researchers and drug development professionals, understanding the synthesis, reactivity, and biological potential of this scaffold is key to unlocking its future therapeutic applications.

References

- 1. CAS 636-04-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Benzanilide - Wikipedia [en.wikipedia.org]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H11NS | CID 668263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides. | Sigma-Aldrich [sigmaaldrich.com]

- 17. echemi.com [echemi.com]

- 18. merckmillipore.com [merckmillipore.com]

The Multifaceted Biological Activities of Substituted Thiobenzanilides: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the ever-evolving landscape of drug discovery, the quest for novel chemical scaffolds with potent and selective biological activities remains a paramount objective. Among the myriad of heterocyclic compounds, substituted thiobenzanilides have emerged as a particularly promising class, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this versatile scaffold. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the full potential of substituted thiobenzanilides in the development of next-generation therapeutics.

The Thiobenzanilide Core: Synthesis and Structural Elucidation

The synthetic accessibility of the this compound core is a key factor contributing to its appeal in medicinal chemistry. The most prevalent and efficient method for their preparation involves a two-step process.

Synthesis Pathway: From Benzanilides to Thiobenzanilides

The primary route to substituted thiobenzanilides commences with the synthesis of the corresponding benzanilide precursor. This is typically achieved through the Schotten-Baumann reaction, which involves the acylation of a substituted aniline with a substituted benzoyl chloride in the presence of a base, such as pyridine. The subsequent and crucial step is the thionation of the benzanilide's carbonyl group to a thiocarbonyl group. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is the reagent of choice for this transformation, offering high yields and operational simplicity.

An alternative approach for the synthesis of thiobenzanilides is the Willgerodt-Kindler reaction. This method involves the reaction of an aniline, an aromatic aldehyde, and elemental sulfur, often catalyzed by a base like sodium sulfide, to directly yield the this compound product. This one-pot reaction offers an efficient alternative to the two-step benzanilide thionation.

dot

Caption: General synthetic routes to substituted thiobenzanilides.

Anticancer Activity: A Promising Frontier

Substituted thiobenzanilides have demonstrated significant potential as anticancer agents, with cytotoxic effects observed against a range of cancer cell lines, including melanoma and breast cancer.[1][2]

Mechanism of Action: Inducing Apoptosis through Mitochondrial Dysfunction

The primary anticancer mechanism of thiobenzanilides involves the induction of apoptosis, or programmed cell death, in cancer cells.[1] This is achieved through the disruption of mitochondrial function, a critical hub for cellular metabolism and apoptosis regulation. Treatment with thiobenzanilides leads to a loss of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial distress.[1] This disruption culminates in a reduction of ATP synthesis, an increase in the generation of reactive oxygen species (ROS), and the subsequent activation of caspase-3, a crucial executioner enzyme in the apoptotic cascade.[1] Furthermore, DNA flow cytometric analysis has revealed that these compounds can cause a significant arrest of the cell cycle in the G2/M phase, preventing cancer cell proliferation.[1]

dot

References

A Technical Guide to the Antimicrobial and Antifungal Applications of Thiobenzanilides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiobenzanilides, a class of organic compounds characterized by a thioamide group linking two aromatic rings, have emerged as a promising scaffold in the development of novel antimicrobial and antifungal agents.[1][2] Their structural versatility allows for extensive chemical modification, leading to derivatives with a broad spectrum of activity against various pathogens. This guide provides a comprehensive overview of the current state of research on thiobenzanilides, focusing on their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new anti-infective therapies.

Introduction to Thiobenzanilides: A Versatile Pharmacophore

Thiobenzanilides are sulfur analogs of benzanilides where the carbonyl oxygen of the amide group is replaced by a sulfur atom.[3] This substitution significantly alters the electronic and steric properties of the molecule, often leading to enhanced biological activity.[3] The core structure of thiobenzanilide consists of a thioamide linkage between two aryl rings, providing a flexible framework for chemical diversification. The aromatic rings can be substituted with various functional groups to modulate the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn influence its antimicrobial and antifungal potency.[4]

The synthesis of thiobenzanilides can be achieved through several methods. A common approach involves the thionation of the corresponding benzanilides using reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅).[5] Another efficient method is the Willgerodt-Kindler reaction, which utilizes anilines, aromatic aldehydes, and elemental sulfur, often in the presence of a base catalyst to improve yields.[5][6][7]

Unraveling the Mechanism of Action

The precise mechanisms by which thiobenzanilides exert their antimicrobial and antifungal effects are still under investigation and can vary depending on the specific derivative and the target organism. However, several potential modes of action have been proposed:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many this compound derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes. This can disrupt membrane fluidity and permeability, leading to leakage of essential intracellular components and ultimately cell death.

-

Enzyme Inhibition: The thioamide group can act as a metal chelator, potentially inhibiting metalloenzymes that are crucial for microbial survival. Additionally, these compounds may target other key enzymes involved in metabolic pathways or cell wall synthesis.

-

Inhibition of Ergosterol Biosynthesis: In fungi, some benzanilide-containing azole derivatives have been shown to inhibit fungal CYP51, an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] This mechanism is analogous to that of widely used azole antifungal drugs.

-

Inhibition of Protein Synthesis: Some studies suggest that certain antimicrobial compounds can interfere with bacterial protein synthesis, a fundamental process for cell growth and replication.[9]

Antimicrobial Applications of Thiobenzanilides

This compound derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[2]

In Vitro Efficacy Against Bacterial Pathogens

Numerous studies have reported the antibacterial potential of various this compound analogs. For instance, certain 2-hydroxythiobenzanilides have shown promise as potential antimicrobial drugs.[1] The activity is often dependent on the substitution pattern on the aromatic rings. While some derivatives show broad-spectrum activity, others exhibit more selective action against Gram-positive bacteria.[10][11]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of thiobenzanilides and their antibacterial activity is a key area of research.[12][13] Key SAR findings include:

-

Lipophilicity: The lipophilicity of the molecule, often influenced by halogen or alkyl substituents on the N-aryl moiety, plays a crucial role in its ability to penetrate bacterial cell membranes.[4]

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can modulate the electronic properties of the thioamide bond and influence target interactions.[4]

-

Steric Factors: The size and position of substituents can affect the overall conformation of the molecule, which is critical for binding to its biological target.

Tabulated Summary of Antibacterial Activity

The following table summarizes the reported antibacterial activity of selected this compound derivatives.

| Compound Class | Test Organism(s) | Reported Activity (MIC) | Reference |

| Dichloro-substituted 2,4-dihydroxythiobenzanilides | Various yeasts | 7.82-31.21 µg/mL | [4] |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative bacteria | Potent activity observed | [14] |

| N-phenylbenzamides | Staphylococcus aureus, Escherichia coli | Active | [15] |

| Thiazol-2-amine derivatives | Bacillus subtilis, S. aureus, E. coli | Significant activity | [16] |

Antifungal Applications of Thiobenzanilides

Thiobenzanilides have also shown considerable promise as antifungal agents, with activity against a variety of pathogenic yeasts and molds.[4][17][18]

In Vitro Efficacy Against Fungal Pathogens

A series of 2,4-dihydroxythiobenzanilides were tested against several yeast species, including Candida, Cryptococcus, Geotrichum, and Trichosporon.[4] The dichloro derivatives of this series exhibited the strongest fungistatic activity, with Minimum Inhibitory Concentration (MIC) values ranging from 7.82 to 31.21 µg/mL.[4] Other studies have also reported the antifungal potential of various this compound derivatives against clinically relevant fungi.[14][17]

Structure-Activity Relationship (SAR) Insights

Similar to their antibacterial counterparts, the antifungal activity of thiobenzanilides is heavily influenced by their chemical structure. The lipophilicity and electronic properties determined by the substitution on the N-aryl ring are critical factors for their antifungal potency.[4]

Tabulated Summary of Antifungal Activity

The following table summarizes the reported antifungal activity of selected this compound derivatives.

| Compound Class | Test Organism(s) | Reported Activity (MIC) | Reference |

| Dichloro-substituted 2,4-dihydroxythiobenzanilides | Candida, Cryptococcus, Geotrichum, Trichosporon spp. | 7.82-31.21 µg/mL | [4] |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Various fungal strains | Strong activity observed | [14] |

| Benzanilide-containing azoles | Fluconazole-sensitive and resistant Candida albicans | MICs ranging from 0.03 to 0.5 µg/mL for some derivatives | [8] |

| N-phenylbenzamides | Candida albicans | Active | [15] |

Key Experimental Protocols

The evaluation of the antimicrobial and antifungal properties of thiobenzanilides involves a series of standardized in vitro assays.

Synthesis of a Representative this compound Derivative

A general and efficient method for synthesizing thiobenzanilides is the thionation of the corresponding benzanilide using Lawesson's reagent.[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting benzanilide derivative in a suitable anhydrous solvent, such as toluene, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.

-

Heating: Heat the reaction mixture to 90 °C and maintain this temperature with stirring.[2]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude this compound by column chromatography on silica gel.[2]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the test this compound compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Disc Diffusion Assay for Zone of Inhibition

The agar disc diffusion method is a qualitative or semi-quantitative assay to assess antimicrobial activity.

Step-by-Step Methodology:

-

Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) and uniformly spread a standardized inoculum of the test microorganism over the surface.

-

Disc Application: Aseptically place sterile filter paper discs of a standard diameter onto the agar surface.

-

Compound Application: Apply a known concentration of the this compound solution to each disc.

-

Controls: Use a solvent control disc and a disc with a standard antibiotic/antifungal as a positive control.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Visualizing the Workflow and Mechanisms

Diagrams can help to visualize the experimental workflow and potential mechanisms of action.

Caption: General workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.

Caption: Proposed mechanisms of action for the antimicrobial and antifungal effects of thiobenzanilides.

Challenges and Future Directions

While thiobenzanilides hold significant promise, several challenges remain. Further research is needed to fully elucidate their mechanisms of action and to identify specific molecular targets. Optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties is also crucial. Additionally, in vivo studies are necessary to validate the in vitro findings and to assess the safety and efficacy of these compounds in animal models of infection. The exploration of novel synthetic routes and the application of computational methods for rational drug design will undoubtedly accelerate the development of this compound-based antimicrobial and antifungal agents. The discovery of this compound derivatives with activity against drug-resistant strains of bacteria and fungi is a particularly important area for future investigation.[8]

References

- 1. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro inhibition properties of a new group of thiobenzanilides in relation to yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nanobioletters.com [nanobioletters.com]

- 17. [Synthesis and antifungal activity of new derivatives of 5-(4-halobenzoyl)-4-amino-3-(2-dialkylaminoethylthio)thieno [2,3-c] and [3,2-d] isothiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Derivatives of 2-thiocyanobenzoic acid with antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unlocking a New Paradigm in Spasmolysis

An In-Depth Technical Guide to the Spasmolytic Activity of Thiobenzanilide Compounds

In the landscape of smooth muscle pharmacology, the quest for potent and selective spasmolytic agents is perpetual. Spasms, or involuntary contractions of smooth muscle, underpin the pathophysiology of numerous disorders, from gastrointestinal issues like Irritable Bowel Syndrome (IBS) to vascular and bronchial conditions. While traditional spasmolytics have established mechanisms, they often come with a constellation of side effects, driving the need for novel chemical scaffolds with improved therapeutic indices.

This technical guide delves into the compelling pharmacological profile of this compound compounds. These molecules represent a significant evolution from their benzanilide precursors, demonstrating a remarkable enhancement in spasmolytic potency. The substitution of the amide oxygen with a sulfur atom is a critical chemical modification that unlocks a multi-target pharmacological activity, positioning thiobenzanilides as a promising class for drug development professionals.[1] This document will elucidate their mechanism of action, structure-activity relationships (SAR), and the robust experimental protocols required for their evaluation, providing researchers and scientists with a comprehensive framework for advancing these compounds from bench to potential clinical application.

Section 1: The Polypharmacological Mechanism of Action

A defining characteristic of thiobenzanilides is their ability to interact with multiple molecular targets involved in the regulation of smooth muscle tone.[1][2] This polypharmacological profile is a departure from single-target agents and may contribute to a more robust and efficacious spasmolytic effect. The primary mechanisms converge on reducing the intracellular calcium concentration ([Ca²⁺]i), the final common messenger for smooth muscle contraction.

Muscarinic Receptor Antagonism

The parasympathetic nervous system, via the release of acetylcholine (ACh), is a primary driver of smooth muscle contraction in tissues like the gut and airways.[3][4] ACh binds to M₃ muscarinic receptors on smooth muscle cells, initiating a signaling cascade through Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ and initiating contraction.

This compound derivatives have been shown to effectively antagonize the effects of spasmogens like acetylcholine.[2] This strongly indicates a competitive blockade of muscarinic receptors, preventing ACh from initiating the contractile signaling cascade. By inhibiting this pathway at its inception, thiobenzanilides effectively counter nerve-induced spasms.[5][6]

Modulation of Ion Channels

Direct modulation of ion channels that control membrane potential and calcium influx is a cornerstone of spasmolytic activity. While the precise channel subtype selectivity can vary between derivatives, evidence points towards a significant interaction with both calcium and potassium channels.

-

Calcium Channel Blockade: Voltage-gated L-type calcium channels (VGCCs) are crucial for the influx of extracellular Ca²⁺ that sustains smooth muscle contraction.[7] Blockade of these channels is a well-established mechanism for inducing smooth muscle relaxation.[8][9] While direct studies on thiobenzanilides are ongoing, the broader benzanilide class has demonstrated the ability to interact with and block these channels, a property likely retained or enhanced in the thio-derivatives.[10] This action prevents the rise in [Ca²⁺]i necessary for the activation of calmodulin and myosin light-chain kinase (MLCK).

-

Potassium Channel Activation: The opening of potassium channels leads to K⁺ efflux, hyperpolarizing the cell membrane.[11][12] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thus promoting relaxation. Certain benzanilide analogues are known to be potent activators of large-conductance calcium-activated potassium (BK) channels.[13][14] However, it is noteworthy that for some thiobenzanilides, the spasmolytic activity is not mediated by ATP-dependent potassium channels (K-ATP).[2] This suggests that the interaction may be specific to other K⁺ channel subtypes or that this mechanism is not universal across all this compound derivatives.

The diagram below illustrates the convergent, multi-target mechanism of action by which thiobenzanilides induce smooth muscle relaxation.

Caption: Multi-target mechanism of thiobenzanilides.

Section 2: Structure-Activity Relationship (SAR)

The pharmacological potency of thiobenzanilides is intrinsically linked to their chemical structure. SAR studies provide critical insights for medicinal chemists to optimize lead compounds for enhanced activity and selectivity.

The Pivotal Role of the Thioamide Group

The most significant finding in the development of these compounds is the dramatic increase in spasmolytic activity when the amide oxygen of a benzanilide is replaced with a sulfur atom to form a this compound.[1] This substitution can increase potency by over 300-fold.[1][2] The sulfur atom, being larger and more polarizable than oxygen, alters the electronic properties, conformation, and hydrogen-bonding capabilities of the molecule, likely resulting in a higher binding affinity for its molecular targets.

| Compound Type | Core Structure | Representative IC₅₀ (μM) | Potency Fold Increase |

| Benzanilide | Ar¹-CO-NH-Ar² | 32.5 | - |

| This compound | Ar¹-CS-NH-Ar² | 0.1 | 325x |

| Data synthesized from comparative studies.[1] |

Influence of Aromatic Ring Substituents

While the thioamide core is essential for high potency, the substituents on the two aromatic rings (Ar¹ and Ar²) fine-tune the compound's pharmacological profile, including its activity, selectivity, and pharmacokinetic properties. The specific substitution patterns dictate the affinity for different receptors and channels, allowing for the development of compounds with tailored effects (e.g., selective for gastrointestinal versus vascular smooth muscle).[15] Further research into systematic variations of these substituents is crucial for optimizing tissue selectivity and minimizing off-target effects.[16]

Section 3: Experimental Evaluation of Spasmolytic Activity

The robust and reproducible evaluation of spasmolytic activity is paramount in the drug discovery process. The isolated organ bath technique using guinea pig ileum is the gold standard in vitro model for this purpose, as this tissue exhibits spontaneous contractions and is highly sensitive to spasmogens and spasmolytics.[1][15][17][18]

Synthesis of this compound Derivatives

The synthesis of thiobenzanilides is typically a two-step process. First, the parent benzanilide is synthesized via a Schotten-Baumann reaction between an appropriate acid chloride and an aniline.[19] In the second, critical step, the benzanilide is converted to the corresponding this compound using a thionating agent, most commonly Lawesson's reagent, in a suitable solvent like toluene at elevated temperatures.[19]

Protocol: In Vitro Spasmolytic Assay Using Guinea Pig Ileum

This protocol provides a self-validating system for assessing the concentration-dependent inhibitory effect of this compound compounds on smooth muscle contraction.

3.2.1 Materials and Reagents:

-

Male guinea pigs (250-350g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11); maintain at 37°C and bubble continuously with carbogen (95% O₂, 5% CO₂).

-

Spasmogen: Acetylcholine (ACh) or Potassium Chloride (KCl) stock solutions.

-

Test Compounds: this compound derivatives dissolved in a suitable vehicle (e.g., DMSO).

-

Equipment: Organ bath system, isometric force transducer, data acquisition system.

3.2.2 Step-by-Step Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved institutional animal care guidelines.

-

Excise a segment of the terminal ileum and place it immediately in fresh, carbogenated Krebs-Henseleit solution.

-

Carefully remove the mesenteric attachment and flush the lumen to clear its contents.

-

Cut the ileum into 2-3 cm segments.

-

-

Experimental Setup:

-

Mount each ileum segment vertically in a 10 mL organ bath chamber containing Krebs-Henseleit solution at 37°C, aerated with carbogen.

-

Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

-

Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

-

-

Induction of Contraction:

-

Induce a sustained contraction by adding a submaximal concentration of a spasmogen to the bath. A common choice is KCl (e.g., 60 mM), which causes depolarization and contraction, or a muscarinic agonist like acetylcholine (e.g., 1 µM).

-

Wait for the contraction to reach a stable plateau. This stable contraction represents 100% of the initial response.

-

-

Application of Test Compound:

-

Once a stable contraction is achieved, add the this compound test compound to the organ bath in a cumulative, concentration-wise manner.

-

This approach is efficient, allowing for a full concentration-response curve to be generated from a single tissue preparation.

-

Allow the tissue to stabilize after each addition until the relaxation effect is maximal before adding the next concentration.

-

-

Data Acquisition and Analysis:

-

Continuously record the isometric tension throughout the experiment.

-

Express the relaxation at each compound concentration as a percentage of the pre-contraction induced by the spasmogen.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to generate a concentration-response curve.

-

Calculate the IC₅₀ value (the concentration of the compound that produces 50% of the maximal inhibitory effect) using non-linear regression analysis.

-

The following diagram outlines the experimental workflow for this protocol.

Caption: Workflow for in vitro spasmolytic activity assay.

Section 4: Conclusion and Future Directions

This compound compounds have emerged as a highly potent class of spasmolytics with significant therapeutic potential. Their enhanced efficacy over benzanilide analogues is directly attributable to the thioamide substitution, which confers a desirable polypharmacological profile targeting muscarinic receptors and key ion channels. This multi-target mechanism presents a robust strategy for overcoming the complex signaling networks that drive smooth muscle hypercontractility.

Future research should focus on:

-

Elucidating Ion Channel Specificity: Conducting detailed electrophysiological studies to identify the specific subtypes of calcium and potassium channels modulated by different this compound derivatives.

-

Optimizing Pharmacokinetics: Expanding SAR studies to improve metabolic stability, bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[19]

-

In Vivo Efficacy and Safety: Progressing the most promising lead compounds into relevant animal models of gastrointestinal, respiratory, or vascular disorders to establish in vivo efficacy and a comprehensive safety profile.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals are well-equipped to explore the full potential of thiobenzanilides and pioneer the next generation of advanced spasmolytic therapies.

References

- 1. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. med1.qu.edu.iq [med1.qu.edu.iq]

- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 7. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thescipub.com [thescipub.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Opening paths to novel analgesics: the role of potassium channels in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potassium channels: structures, diseases, and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heterocyclic analogs of benzanilide derivatives as potassium channel activators. IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spasmolytic effects, mode of action, and structure-activity relationships of stilbenoids from Nidema boothii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reaction Mechanisms of Thiobenzanilide Synthesis

Introduction: The Significance of the Thioamide Bond in Modern Chemistry

Thiobenzanilides, a class of organic compounds characterized by a thioamide functional group linking two aromatic rings, have garnered significant attention within the scientific community. Their unique structural and electronic properties, which differ substantially from their amide analogs, make them valuable scaffolds in medicinal chemistry and materials science.[1] The replacement of the carbonyl oxygen with a sulfur atom alters the molecule's polarity, hydrogen bonding capabilities, and steric profile, often leading to novel or enhanced biological activities.[1] Thiobenzanilides have demonstrated a wide range of pharmacological effects, including anticancer, antifungal, antibacterial, and spasmolytic properties.[2][3] This guide provides an in-depth exploration of the primary reaction mechanisms for synthesizing thiobenzanilides, offering researchers, scientists, and drug development professionals a comprehensive technical resource.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of thiobenzanilides is primarily achieved through two major routes: the thionation of pre-formed benzanilides and the multi-component Willgerodt-Kindler reaction. Each approach offers distinct advantages and is governed by unique mechanistic principles.

Thionation of Benzanilides: A Direct Oxygen/Sulfur Exchange

The most direct method for thiobenzanilide synthesis involves the conversion of a benzanilide's carbonyl group into a thiocarbonyl group. This transformation is typically accomplished using phosphorus-sulfur reagents, with Lawesson's Reagent and Phosphorus Pentasulfide (P4S10) being the most prominent.

Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and highly effective thionating agent for a variety of carbonyl compounds, including amides.[4] Its popularity stems from its generally high yields and manageable reaction conditions compared to P4S10.[5]

Mechanism of Action:

The thionation mechanism with Lawesson's Reagent is a well-studied process that proceeds through a series of intermediates.[6]

-

Dissociation: In solution, Lawesson's Reagent exists in equilibrium with a more reactive dithiophosphine ylide monomer.[7]

-

Cycloaddition: The dithiophosphine ylide reacts with the carbonyl group of the benzanilide in a concerted [2+2] cycloaddition to form a four-membered oxathiaphosphetane intermediate.[6][7]

-

Cycloreversion: This intermediate then undergoes a retro-[2+2] cycloaddition, a process analogous to the final step of the Wittig reaction.[4] The thermodynamic driving force for this step is the formation of a very stable P=O bond, which leads to the desired this compound and a phosphorus-containing byproduct.[4][7]

Caption: Mechanism of benzanilide thionation using Lawesson's Reagent.

Field-Proven Insights:

-

Reactivity: Amides are generally more reactive towards Lawesson's Reagent than esters, allowing for selective thionation in multifunctional molecules.[5]

-

Stoichiometry: While catalytic amounts can sometimes be effective, typically 0.5 to 2 equivalents of Lawesson's Reagent are used per carbonyl group to drive the reaction to completion.

-

Solvent Choice: The reaction is commonly performed in anhydrous, non-polar, high-boiling solvents such as toluene or xylene to facilitate the dissolution of the reagent and starting materials.

-

Purification: A notable drawback of using Lawesson's Reagent is the formation of phosphorus-containing byproducts that can complicate purification, often necessitating column chromatography.[8]

Phosphorus pentasulfide, which exists as the cage-like adamantane structure P4S10, is a more traditional and cost-effective thionating agent.[9] However, it often requires harsher reaction conditions and can be less selective than Lawesson's Reagent.[10]

Mechanism of Action:

The mechanism of thionation with P4S10 is believed to proceed through the dissociation of the P4S10 cage into P2S5 monomers, especially in refluxing solvents.[9]

-

Activation: The P2S5 monomer acts as a Lewis acid, coordinating to the carbonyl oxygen of the benzanilide.

-

Nucleophilic Attack: A sulfur atom from the activated P2S5 complex is then attacked by the carbonyl carbon.

-

Elimination: A series of bond reorganizations leads to the formation of the thiocarbonyl group and a phosphorus-oxygen-sulfur byproduct. This process can be complex and may involve the formation of polymeric phosphorus byproducts.[9]

Caption: General mechanism of benzanilide thionation using P4S10.

The Role of Hexamethyldisiloxane (HMDO):

The utility of P4S10 can be significantly enhanced by the addition of hexamethyldisiloxane (HMDO).[11] While the precise mechanism of its beneficial effect is not fully elucidated, it is believed that HMDO does not form a new, more reactive thionating agent with P4S10.[9][11] Instead, it likely acts as a scavenger for the polar, highly condensed polythiophosphate byproducts, converting them into more soluble and less reactive silylated species.[12] This prevents side reactions and simplifies the workup, often allowing for purification by simple filtration or hydrolytic workup rather than chromatography.[11]

Field-Proven Insights:

-

Solvent and Temperature: Thionations with P4S10 typically require high temperatures, often at the reflux temperature of solvents like dioxane, toluene, or pyridine.[13]

-

Additives: The use of additives like Al2O3 or pyridine can improve the performance of P4S10. Al2O3 can act as a solid support and scavenger for byproducts, while pyridine can form a more soluble and reactive complex with P4S10.[7][9]

-

Practicality: P4S10 is notoriously insoluble in many organic solvents and is sensitive to moisture, which can complicate its handling and lead to the formation of odorous H2S gas.[9]

The Willgerodt-Kindler Reaction: A Multi-Component Approach

The Willgerodt-Kindler reaction is a powerful one-pot, three-component reaction that synthesizes thioamides from a carbonyl compound (an aldehyde or ketone), an amine, and elemental sulfur.[14] For the synthesis of thiobenzanilides, this typically involves the reaction of a benzaldehyde derivative with an aniline derivative and sulfur.

Mechanism of Action:

The reaction mechanism, particularly when starting with an aldehyde, is a cascade of several steps.[4][15]

-

Imine Formation: The aniline reacts with the benzaldehyde to form an imine (Schiff base) intermediate.

-

Sulfur Activation and Thionation: The amine can nucleophilically attack the S8 ring of elemental sulfur, leading to the formation of reactive polysulfide anions.[14] These polysulfides then react with the imine, leading to the formation of a thioamide.

-

Role of Catalysts: The reaction is often sluggish, especially with less nucleophilic anilines. The addition of a base catalyst, such as Na2S·9H2O, can dramatically increase the reaction rate and yield.[6] The base facilitates the nucleophilic cleavage of the elemental sulfur ring, generating a higher concentration of the reactive polysulfide anions.[6]

Caption: Simplified mechanism of the Willgerodt-Kindler reaction for this compound synthesis.

Field-Proven Insights:

-

Solvent Effects: Polar aprotic solvents like DMF are often the best choice for the Willgerodt-Kindler reaction as they can help to dissolve the reactants and intermediates.[16]

-

Catalysis: The use of base catalysts like Na2S·9H2O, t-BuOK, or even organic bases can significantly improve yields, especially when using electron-poor anilines.[17] Acidic catalysts like Montmorillonite K10 have also been shown to be beneficial in certain cases.

-

Versatility: The Willgerodt-Kindler reaction is highly versatile, allowing for the synthesis of a wide array of substituted thiobenzanilides by simply varying the starting aldehyde and aniline.

-

Green Chemistry: Recent advancements have focused on developing more environmentally friendly protocols, such as using water as a solvent or employing microwave irradiation to reduce reaction times and energy consumption.[4][15]

Comparative Analysis of Synthetic Methods

The choice of synthetic route for a particular this compound depends on several factors, including the availability of starting materials, desired scale, and the presence of other functional groups.

| Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Benzanilide | Lawesson's Reagent | Toluene or xylene, 80-110 °C | Mild conditions, generally high yields, good functional group tolerance.[4] | Expensive reagent, purification can be difficult due to byproducts.[8] |

| P4S10 | Benzanilide | P4S10, often with HMDO | Dioxane or pyridine, reflux | Inexpensive reagent, effective for many substrates.[9] | Harsh conditions, poor solubility, moisture sensitive, often lower yields.[7][9] |

| Willgerodt-Kindler | Benzaldehyde, Aniline | Elemental Sulfur, Base catalyst (optional) | DMF, 115 °C or higher | One-pot reaction, readily available starting materials, high versatility.[14] | Can require high temperatures and long reaction times, H2S byproduct.[14] |

Experimental Protocols

The following protocols are representative examples for the synthesis of thiobenzanilides. Researchers should always conduct a thorough risk assessment before performing any chemical synthesis.

Protocol 1: Thionation of Benzanilide using Lawesson's Reagent

This protocol is adapted from a general procedure for the synthesis of this compound derivatives.[2]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the starting benzanilide (1.0 eq) in anhydrous toluene.

-

Reagent Addition: To the stirred solution, add Lawesson's Reagent (0.5-1.0 eq) portion-wise.

-

Reaction: Heat the reaction mixture to 90-110 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude residue is typically purified by column chromatography on silica gel to afford the pure this compound.

Caption: Experimental workflow for this compound synthesis using Lawesson's Reagent.

Protocol 2: Base-Catalyzed Willgerodt-Kindler Synthesis of this compound

This protocol is based on an efficient method developed by Okamoto, Yamamoto, and Kanbara.[6]

-

Setup: To a flask containing a magnetic stirrer, add elemental sulfur (1.25 eq), aniline (1.5 eq), and Na2S·9H2O (0.15 eq) in DMF under a nitrogen atmosphere.

-

Pre-reaction: Stir the suspension at 115 °C for 30 minutes. The mixture should turn a deep blue color, indicating the formation of polysulfide anions.

-

Aldehyde Addition: Cool the mixture to room temperature and then add benzaldehyde (1.0 eq).

-

Reaction: Heat the reaction mixture to 115 °C and stir for 12 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH4Cl and extract with an organic solvent (e.g., CHCl3 or EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Caption: Experimental workflow for the base-catalyzed Willgerodt-Kindler synthesis.

Conclusion and Future Outlook

The synthesis of thiobenzanilides is a well-established field with robust and versatile methodologies. The thionation of benzanilides using Lawesson's Reagent or P4S10 offers a direct route from readily available amide precursors, while the Willgerodt-Kindler reaction provides a powerful multi-component strategy for assembling these valuable molecules. The choice of method is dictated by factors such as substrate availability, desired scale, and the specific substitution patterns of the target molecule. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, troubleshooting potential issues, and designing novel synthetic pathways. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, expanding the substrate scope to include more complex and functionalized derivatives, and further elucidating the nuanced mechanistic details of these important transformations.

References

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioamide synthesis by thionation [organic-chemistry.org]

- 10. audreyli.com [audreyli.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 14. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. soachim.info [soachim.info]

Physical and chemical properties of N-phenylbenzenecarbothioamide

An In-Depth Technical Guide to the Physical and Chemical Properties of N-phenylbenzenecarbothioamide

Introduction: The Thioamide Moiety in Modern Chemistry

N-phenylbenzenecarbothioamide, commonly known as thiobenzanilide, represents a fascinating class of organic compounds characterized by a thioamide functional group linking two phenyl rings. Unlike its amide analogue, benzanilide, the replacement of the carbonyl oxygen with a sulfur atom introduces profound changes in the molecule's electronic structure, reactivity, and biological activity. This substitution enhances the molecule's lipophilicity and alters its hydrogen bonding capabilities, making thiobenzanilides valuable scaffolds in medicinal chemistry and materials science.[1]

This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the synthesis, physical properties, and chemical characteristics of N-phenylbenzenecarbothioamide. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and present a comprehensive analysis of its spectroscopic signature. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule begins with its basic properties. N-phenylbenzenecarbothioamide is a solid at room temperature, with its properties dictated by the interplay of the phenyl rings and the central thioamide linkage.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NS | [2] |

| Molecular Weight | 213.30 g/mol | [2] |

| Appearance | Typically a yellow or off-white solid | [3][4] |

| Melting Point | 98-100 °C | Varies by purity and crystalline form |

| Solubility | Generally soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. | [1] |

The structure of N-phenylbenzenecarbothioamide features a central thioamide group (-(C=S)NH-) connecting a benzoyl group and a phenyl group. The C-N bond within the thioamide linkage exhibits significant double-bond character due to resonance, leading to restricted rotation and the potential for Z and E rotamers. However, studies on secondary amides and thioamides often show a strong preference for the Z conformation.[5]

Caption: Core structure of N-phenylbenzenecarbothioamide.

Synthesis of N-phenylbenzenecarbothioamide

The preparation of thiobenzanilides can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two prevalent methods are the thionation of the corresponding amide and the Willgerodt-Kindler reaction.

Thionation of Benzanilide

This is a direct and common method that involves converting the carbonyl group of N-phenylbenzamide (benzanilide) into a thiocarbonyl group. Lawesson's reagent or phosphorus pentasulfide (P₂S₅) are the most frequently used thionating agents.[6] The reaction proceeds by nucleophilic attack of the carbonyl oxygen on the phosphorus of the reagent, followed by a series of rearrangements that ultimately replace the oxygen with sulfur.

-

Expertise & Experience: While effective, this method requires the pre-synthesis of the corresponding amide. Lawesson's reagent is often preferred over P₂S₅ due to its better solubility in organic solvents and milder reaction conditions, which can lead to cleaner reactions and higher yields. The reaction is typically performed in an anhydrous, high-boiling solvent such as toluene or xylene under reflux.

The Willgerodt-Kindler (WK) Reaction

A more convergent approach is the Willgerodt-Kindler reaction, which synthesizes the thioamide directly from an aldehyde, an amine, and elemental sulfur.[7] This one-pot reaction is highly atom-economical. Recent advancements have shown that the reaction can be significantly improved by the addition of a catalytic amount of a base, such as sodium sulfide nonahydrate (Na₂S·9H₂O).[6][7]

-

Causality Behind Experimental Choice: The traditional WK reaction often requires harsh conditions and can result in moderate yields. The addition of a base catalyst facilitates the nucleophilic cleavage of the S-S bonds in elemental sulfur (S₈), forming reactive polysulfide anions.[7] These anions are more effective sulfur-transfer agents, accelerating the reaction and allowing it to proceed under milder conditions with significantly higher yields (up to 91%).[6][7] This modification represents a significant process improvement, making it the preferred method for many applications.

Caption: Base-catalyzed Willgerodt-Kindler synthesis workflow.

Detailed Experimental Protocol: Base-Catalyzed Willgerodt-Kindler Synthesis

This protocol is a self-validating system designed for high-yield synthesis of N-phenylbenzenecarbothioamide.[6][7]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 mmol), aniline (1.2 mmol), and elemental sulfur (1.5 mmol).

-

Solvent and Catalyst Addition: Add N,N-dimethylformamide (DMF, 5 mL) as the solvent. To this suspension, add sodium sulfide nonahydrate (Na₂S·9H₂O, 0.15 mmol, 15 mol%) as the base catalyst.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up: Upon completion (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization

The structural elucidation of N-phenylbenzenecarbothioamide relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's framework.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups. The spectrum of N-phenylbenzenecarbothioamide is distinguished by the absence of a strong C=O stretch (typically ~1660 cm⁻¹) and the presence of characteristic thioamide bands.[8][9]

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

| ~3400-3200 | N-H Stretch | Medium | Often appears as a sharp peak. Its position is sensitive to hydrogen bonding. |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of the phenyl rings.[9] |

| ~1540-1480 | Thioamide II (C-N stretch, N-H bend) | Strong | A key diagnostic peak for the thioamide group. |

| ~1350-1250 | Thioamide I (C=S stretch, C-N stretch) | Strong | The C=S bond has a lower frequency than a C=O bond due to the larger mass of sulfur. |

| ~1600, ~1450 | Aromatic C=C Stretch | Medium-Strong | Confirms the presence of the benzene rings.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10]

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Broad Singlet | 1H | N-H proton. The chemical shift is variable and depends on solvent and concentration. |

| ~7.2-8.0 | Multiplet | 10H | Aromatic protons (Ar-H ) from both phenyl rings. The exact pattern can be complex due to overlapping signals. |

-

Expert Insight: The broadness of the N-H signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. In disubstituted derivatives, the aromatic region can resolve into clearer patterns (e.g., doublets and triplets) that can be used to confirm substitution patterns.[11]

¹³C NMR: The carbon NMR spectrum is used to identify all unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Comments |

| ~195-205 | C =S | The thiocarbonyl carbon is significantly downfield, making it a highly characteristic signal. |

| ~120-140 | Aromatic C | Multiple signals corresponding to the carbons of the two phenyl rings. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[12]

-

Molecular Ion (M⁺): For N-phenylbenzenecarbothioamide (C₁₃H₁₁NS), the molecular ion peak is expected at m/z = 213.

-

Key Fragmentation Patterns: Common fragmentation pathways involve cleavage of the thioamide bond. Expected fragments include the benzoyl cation ([C₆H₅CO]⁺, m/z = 105, though less likely than thiobenzoyl), the thiobenzoyl cation ([C₆H₅CS]⁺, m/z = 121), and the phenyl isothiocyanate radical cation ([C₆H₅NCS]⁺•, m/z = 135).

Caption: Relationship between structure and spectroscopic data.

Applications in Drug Development

The structural features of N-phenylbenzenecarbothioamide and its derivatives have made them attractive candidates in drug discovery. The thioamide group can act as a bioisostere for the amide bond, but with altered electronic and steric properties. This substitution can lead to enhanced biological activity, improved metabolic stability, or novel mechanisms of action.

-

Anticancer Activity: Several studies have reported the antiproliferative activity of this compound derivatives against various cancer cell lines, including human melanoma (A375) and breast cancer (MCF-7) cells.[5] The mechanism often involves the induction of apoptosis through perturbations in the cell cycle and mitochondrial function.[5]

-

Antispasmodic Agents: Research has shown that replacing the amide oxygen with sulfur in benzanilide derivatives can dramatically increase their antispasmodic activity.[1] This highlights the critical role of the sulfur atom in modulating the interaction of these molecules with biological targets.[1]

-

Other Potential Applications: The thioamide scaffold is versatile and has been explored for a range of other biological activities, including antiviral and antibacterial properties.[13][14]

Conclusion

N-phenylbenzenecarbothioamide is a compound of significant interest due to its unique chemical properties and biological potential. The efficient, base-catalyzed Willgerodt-Kindler reaction provides a robust and scalable method for its synthesis. Its structure is readily confirmed through a combination of IR, NMR, and mass spectrometry, each providing a distinct piece of the structural puzzle. As a scaffold, the this compound core offers a compelling platform for the design of new therapeutic agents, demonstrating how a single atom substitution—from oxygen to sulfur—can unlock a wealth of new chemical and pharmacological possibilities. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this versatile molecule.

References

- 1. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzamide, N-phenyl- (CAS 93-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of bis-[N-phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothio-amidato-κ(2) N (2),S]zinc dimethyl sulfoxide monosolvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides [mdpi.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Benzamide, N-phenyl- [webbook.nist.gov]

- 13. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 14. sid.ir [sid.ir]

Methodological & Application

Spectroscopic Analysis of Thiobenzanilide: Application Notes and Protocols for NMR and IR

Introduction

Thiobenzanilide, a secondary thioamide, is a versatile molecule with applications in organic synthesis and medicinal chemistry.[1][2] Its structural elucidation and characterization are paramount for quality control, reaction monitoring, and understanding its biological activity. This document provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques offer complementary information, providing a comprehensive understanding of the molecule's structure, bonding, and functional groups.

The protocols and interpretations presented herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. The causality behind experimental choices is explained to empower users to adapt and troubleshoot their own analyses.

Molecular Structure and Tautomerism

This compound exists as a resonance hybrid of two primary forms, contributing to the delocalization of electrons across the thioamide group. This resonance has significant implications for the observed spectroscopic data. Furthermore, thioamides can exhibit tautomerism, existing in equilibrium between the thioamide and thioimidol forms. While the thioamide form is generally predominant, the choice of solvent and temperature can influence this equilibrium, which can be monitored by NMR spectroscopy.[3][4][5][6][7]

Caption: Tautomeric forms of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

A. ¹H NMR Spectroscopy

Theoretical Basis: The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield). Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals, providing information about the connectivity of atoms.

Expected ¹H NMR Spectrum of this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 8.0 - 9.5 | Broad Singlet | Chemical shift is concentration and solvent dependent.[8] |

| Aromatic-H (ortho, meta, para to C=S) | 7.2 - 7.8 | Multiplet | The exact shifts depend on the electronic effects of the thioamide group. |

| Aromatic-H (ortho, meta, para to N-H) | 7.0 - 7.6 | Multiplet |

Protocol for ¹H NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for ¹H NMR analysis.

Materials:

-

This compound (5-25 mg)[9]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; 0.6-0.7 mL)[9][10]

-

Pasteur pipette with a glass wool plug[12]

-

Vortex mixer

-

Internal standard (e.g., Tetramethylsilane, TMS) (optional)[9]

Procedure:

-